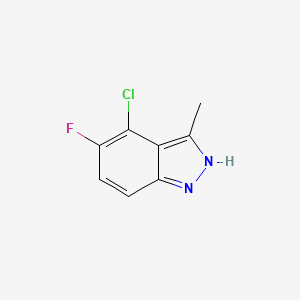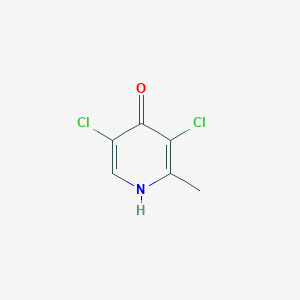
2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Etoxi-2,3,4,5,6,7-hexahidro-1H-inden-1-ona es un compuesto orgánico con la fórmula molecular C11H18O2. Es un derivado de la indanona, caracterizado por la presencia de un grupo etoxi en la segunda posición y un núcleo de hexahidroindenona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Etoxi-2,3,4,5,6,7-hexahidro-1H-inden-1-ona se puede lograr a través de varios métodos. Un enfoque común involucra la alquilación de 2,3,4,5,6,7-hexahidro-1H-inden-1-ona con yoduro de etilo en presencia de una base fuerte como el hidruro de sodio. La reacción se lleva a cabo típicamente en un solvente aprótico como el dimetilsulfóxido (DMSO) a temperaturas elevadas para facilitar la formación del grupo etoxi.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-Etoxi-2,3,4,5,6,7-hexahidro-1H-inden-1-ona puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas catalíticos y condiciones de reacción optimizadas puede mejorar la eficiencia de la síntesis. Además, se emplean técnicas de purificación como la destilación y la recristalización para obtener el producto deseado con un mínimo de impurezas.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Etoxi-2,3,4,5,6,7-hexahidro-1H-inden-1-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula. Por ejemplo, la halogenación se puede lograr utilizando reactivos como el bromo o el cloro.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Bromo en tetracloruro de carbono para la halogenación.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
2-Etoxi-2,3,4,5,6,7-hexahidro-1H-inden-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Etoxi-2,3,4,5,6,7-hexahidro-1H-inden-1-ona implica su interacción con objetivos moleculares y vías específicos. El compuesto puede actuar como un inhibidor enzimático o un modulador de receptores, afectando diversos procesos bioquímicos. Los estudios detallados sobre su afinidad de unión e interacción con proteínas diana pueden proporcionar información sobre sus efectos farmacológicos.
Comparación Con Compuestos Similares
Compuestos Similares
2,3,4,5,6,7-Hexahidro-1H-indeno: Carece del grupo etoxi, lo que lo hace menos reactivo en ciertas reacciones químicas.
2,3,4,5,6,7-Hexahidro-1H-inden-1-ona: Estructura central similar pero sin el grupo etoxi, lo que lleva a diferentes propiedades químicas.
4H-Inden-4-ona, 1,2,3,5,6,7-hexahidro-1,1,2,3,3-pentametil-: Contiene grupos metilo adicionales, lo que da como resultado efectos estéricos y electrónicos distintos.
Singularidad
2-Etoxi-2,3,4,5,6,7-hexahidro-1H-inden-1-ona es único debido a la presencia del grupo etoxi, que imparte reactividad específica y potencial actividad biológica. Este grupo funcional puede influir en la solubilidad, estabilidad e interacción del compuesto con otras moléculas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-ethoxy-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C11H16O2/c1-2-13-10-7-8-5-3-4-6-9(8)11(10)12/h10H,2-7H2,1H3 |
Clave InChI |
LTAYTTLOJLPYJV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CC2=C(C1=O)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)

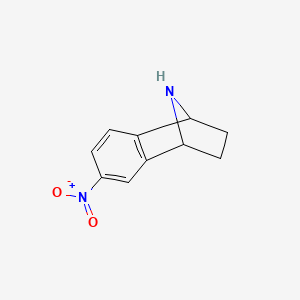

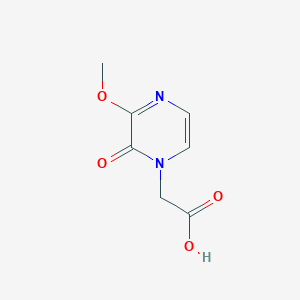


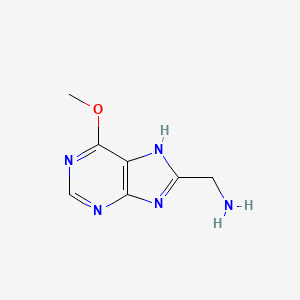
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
